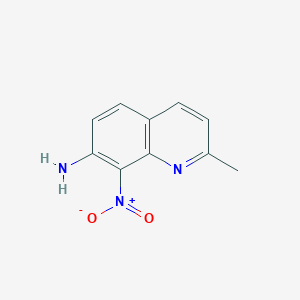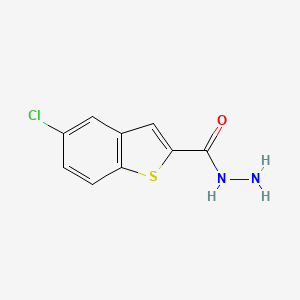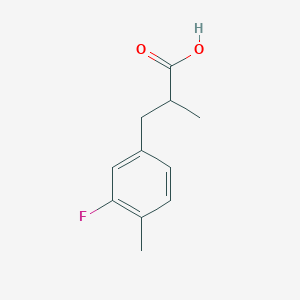![molecular formula C13H17ClN2O B1401309 1-[2-[2-(2-氯吡啶-4-基)乙基]吡咯烷-1-基]乙酮 CAS No. 1316225-03-2](/img/structure/B1401309.png)
1-[2-[2-(2-氯吡啶-4-基)乙基]吡咯烷-1-基]乙酮
描述
1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone (hereafter referred to as the compound) is a novel organic compound with potential applications in the field of medicinal chemistry. It is a member of the pyrrolidinone family of compounds and is composed of a cyclic amine, a pyrrolidine ring, and an ethanone moiety. The compound has recently been synthesized and studied for its potential therapeutic properties, and
科学研究应用
合成和化学性质
相关化合物的合成
张丹申 (2009) 的一项研究讨论了与 1-[2-[2-(2-氯吡啶-4-基)乙基]吡咯烷-1-基]乙酮在结构上相关的化合物的合成。这涉及包括缩合和与丙酮、氯仿和 NaOH 反应的反应过程,生成具有潜在化学应用的化合物 [张丹申 (2009)]
化学结构和催化
在文华孙等人的一项研究中(2007),详细介绍了涉及 1-(6-(喹喔啉-2-基)吡啶-2-基)乙酮的复杂化学合成。这个复杂的合成过程以创造具有潜在催化行为的化合物而著称,特别是在乙烯低聚反应中 [文华孙等人 (2007)]
光学和电光性质
A. Facchetti 等人 (2006) 的一篇论文探讨了杂环“推挽”生色团的合成,包括与 1-[2-[2-(2-氯吡啶-4-基)乙基]吡咯烷-1-基]乙酮相似的化合物。这些化合物在开发具有显着光学和电光响应的薄膜方面具有影响,可用于各种技术应用 [A. Facchetti 等人 (2006)]
DFT 和量子化学研究
相似化合物的分子性质已使用 DFT 和量子化学计算进行研究,如 M. Bouklah 等人的研究中所见 (2012)。这项研究提供了对电子性质的见解,如 HOMO 和 LUMO 能量,这对于理解此类化合物的化学行为至关重要 [M. Bouklah 等人 (2012)]
抗菌活性
M. Asif 等人的研究 (2021) 展示了乙酮衍生物的合成,包括与所讨论化学物质相关的结构,以及它们随后作为抗菌剂的评估。这表明与 1-[2-[2-(2-氯吡啶-4-基)乙基]吡咯烷-1-基]乙酮在结构上相似的化合物具有潜在的生物医学应用 [M. Asif 等人 (2021)]
作用机制
Target of Action
A related compound, (2-chloropyridin-4-yl)methanamine hydrochloride, is identified as a selective inhibitor of loxl2 . LOXL2, or Lysyl Oxidase-Like 2, is an enzyme involved in the crosslinking of collagen and elastin in the extracellular matrix.
Mode of Action
If it shares similarities with (2-chloropyridin-4-yl)methanamine hydrochloride, it may act as an inhibitor of its target enzyme, potentially preventing the normal function of the enzyme and affecting the structural integrity of the extracellular matrix .
Biochemical Pathways
If it acts similarly to (2-Chloropyridin-4-yl)methanamine hydrochloride, it may impact pathways involving the extracellular matrix and tissue remodeling .
生化分析
Biochemical Properties
1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with selective androgen receptor modulators (SARMs), indicating its potential in modulating receptor activities
Cellular Effects
1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with androgen receptors suggests its potential impact on cell signaling pathways related to hormone regulation . Furthermore, its effects on gene expression and cellular metabolism are areas of active research, with preliminary studies indicating potential modulation of metabolic pathways and gene regulatory networks.
Molecular Mechanism
The molecular mechanism of 1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and context of the interaction. Additionally, it may influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone may change over time due to its stability and degradation. The compound’s stability under various storage conditions, such as -80°C and -20°C, has been documented, with recommendations for usage within specific time frames to maintain its efficacy
Dosage Effects in Animal Models
The effects of 1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular processes and metabolic pathways can be dose-dependent, with higher doses potentially leading to toxic or adverse effects
Metabolic Pathways
1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s structure allows it to participate in metabolic reactions, potentially influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues may be influenced by its interactions with cellular transport mechanisms . Understanding these interactions is crucial for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . These localization patterns are essential for understanding its mechanism of action and potential effects on cellular processes.
属性
IUPAC Name |
1-[2-[2-(2-chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-8-2-3-12(16)5-4-11-6-7-15-13(14)9-11/h6-7,9,12H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNQDSUVEOTWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CCC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




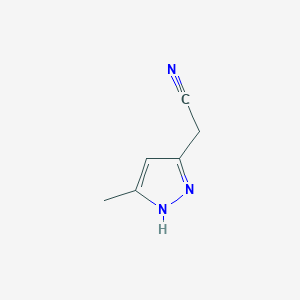
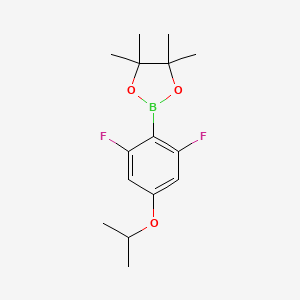
![N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1401232.png)

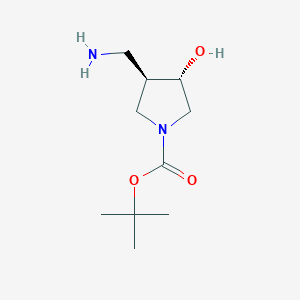
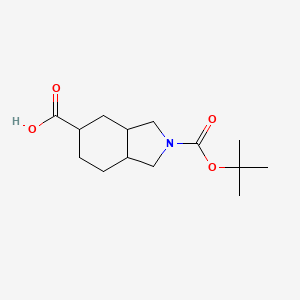
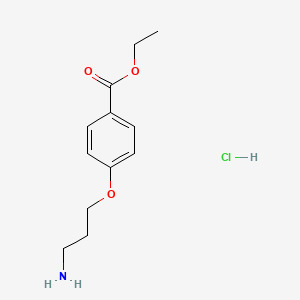
![3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline](/img/structure/B1401239.png)
